

# Technical Support Center: C3TD879 & Cell Viability Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C3TD879  
Cat. No.: B12368766

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This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using the Citron Kinase (CITK) inhibitor, **C3TD879**, in cell viability experiments.

## Frequently Asked Questions (FAQs)

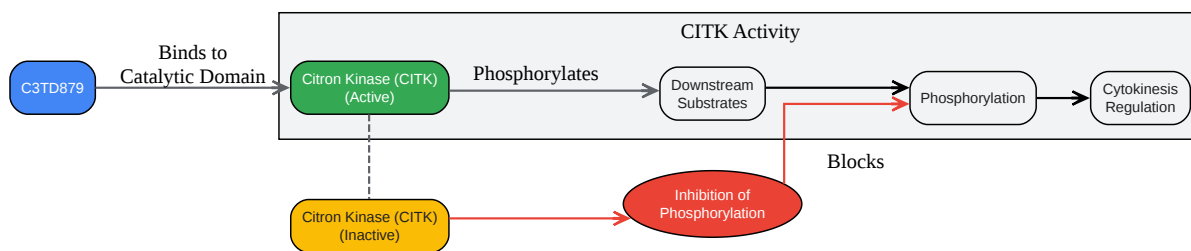
Q1: What is **C3TD879** and what is its primary target?

A1: **C3TD879** is a first-in-class, potent, and selective Type I kinase inhibitor.<sup>[1][2][3]</sup> Its primary target is Citron Kinase (CITK), an AGC-family serine/threonine kinase that plays a role in regulating cytokinesis, the final stage of cell division.<sup>[2][3]</sup>

Q2: What is the mechanism of action for **C3TD879**?

A2: **C3TD879** acts by potently inhibiting the catalytic activity of CITK.<sup>[1][2][4]</sup> It binds directly to the kinase domain of CITK, as demonstrated by a biochemical IC<sub>50</sub> value of 12 nM and a direct binding affinity (NanoBRET K<sub>d</sub>) of less than 10 nM in cells.<sup>[1][2][4]</sup>

Mechanism of **C3TD879** Action



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Caption: **C3TD879** binds to and inhibits the catalytic activity of Citron Kinase (CITK).

Q3: Does inhibiting CITK's kinase activity with **C3TD879** always lead to cell death?

A3: Not necessarily. Studies have shown that treatment with **C3TD879** did not fully replicate the effects on cell proliferation or cytokinesis that were observed with CITK gene knockdown.[2][3] This suggests that the structural (non-catalytic) functions of CITK may be more critical for these processes than its kinase activity.[2][3] Therefore, the impact on cell viability can be cell-type dependent and may not solely be driven by the inhibition of kinase function.

Q4: How should I dissolve and store **C3TD879**?

A4: **C3TD879** should be stored at -20°C for long-term use (months to years) and can be kept at 0-4°C for short-term use (days to weeks).[1] For in vitro stock solutions, dissolve **C3TD879** in DMSO. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline are recommended.[4] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[4]

## Quantitative Data Summary

The anti-proliferative activity of **C3TD879** has been assessed across various human cancer cell lines after 48 hours of treatment using the CellTiter-Glo® cell viability assay.[4] The GI50 (concentration for 50% reduction in cell growth) values are summarized below.

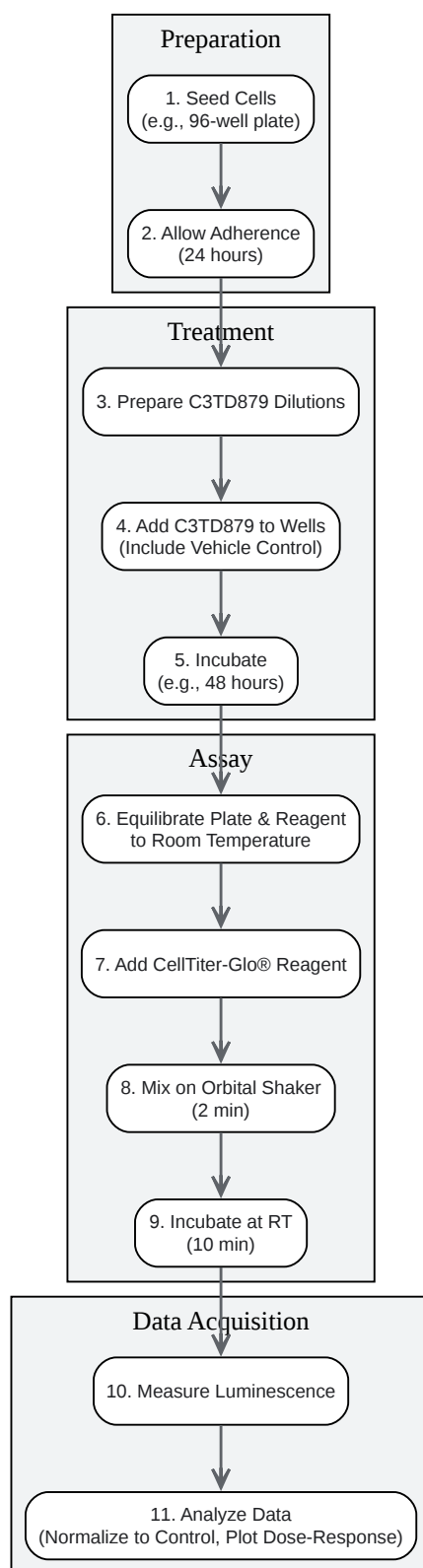
Cell Line	Cancer Type	GI50 Value (µM)
786-O	Renal Carcinoma	< 2
COLO 205	Colon Carcinoma	< 2
Hs-578T	Breast Carcinoma	< 2
NCI-60 Panel (Average)	60 Human Tumor Cell Lines	7

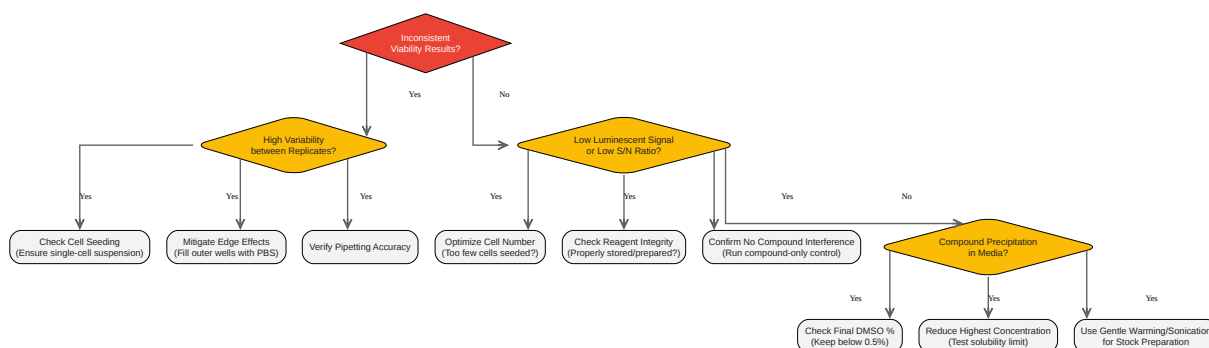
Table 1: Anti-proliferative activity of **C3TD879** in various human cancer cell lines. Data sourced from MedchemExpress, citing PMID: 38330278.[\[4\]](#)

## Experimental Protocol: Cell Viability Assessment

This protocol outlines a general procedure for determining the effect of **C3TD879** on cell viability using a luminescence-based ATP assay like CellTiter-Glo®.

### Cell Viability Assay Workflow





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## References

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